2-(3-(4-fluorophenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-[(4-fluorophenyl)carbamoylamino]-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O2S/c18-12-3-5-13(6-4-12)21-16(25)23-17-22-14(10-26-17)15(24)20-9-11-2-1-7-19-8-11/h1-8,10H,9H2,(H,20,24)(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COINCLXHWQKDNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-fluorophenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the urea group: This step involves the reaction of an amine with an isocyanate or carbamoyl chloride.
Attachment of the pyridin-3-ylmethyl group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the pyridine moiety.
Reduction: Reduction reactions can occur at the urea group or the thiazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl and pyridine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Pharmaceutical Development
The compound has been studied for its potential as a therapeutic agent, particularly in the fields of oncology and infectious diseases. Its mechanism involves the inhibition of specific biological pathways that are crucial for the proliferation of cancer cells.
Case Study : Research conducted on similar thiazole derivatives has shown promising results in inhibiting tumor growth in vitro and in vivo, suggesting that 2-(3-(4-fluorophenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide could play a similar role in cancer therapy .
Agricultural Chemicals
In agricultural research, the compound is being explored as an active ingredient in fungicides and herbicides. Its efficacy in protecting crops from various pathogens while enhancing yield makes it a valuable addition to agrochemical formulations.
Data Table: Efficacy of Thiazole Derivatives in Agriculture
| Compound Name | Application Type | Efficacy (%) | Reference |
|---|---|---|---|
| Thiazole A | Fungicide | 85 | |
| Thiazole B | Herbicide | 90 | |
| Thiazole C | Insecticide | 75 |
Material Science
In material science, this compound is being investigated for its role in developing advanced materials such as polymers and coatings. The incorporation of thiazole derivatives can enhance the thermal and mechanical properties of materials, making them suitable for various industrial applications.
Research Findings : Studies indicate that polymers modified with thiazole structures exhibit improved resistance to heat and mechanical stress, which could lead to their use in high-performance applications .
Mechanism of Action
The mechanism of action of 2-(3-(4-fluorophenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(4-chlorophenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide
- 2-(3-(4-bromophenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide
- 2-(3-(4-methylphenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide
Uniqueness
The uniqueness of 2-(3-(4-fluorophenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide lies in the presence of the fluorine atom, which can significantly influence its biological activity and chemical properties, such as increasing its metabolic stability and altering its electronic characteristics.
Q & A
Q. Critical Conditions :
- Temperature : Reflux (~80°C) for 6–12 hours ensures complete reaction .
- Purification : Recrystallization from ethanol or chromatography improves purity (>95%) .
- Yield Optimization : Stoichiometric control of isocyanate and amine reagents minimizes byproducts.
Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Basic Research Question
Key techniques include:
- ¹H/¹³C NMR : Identifies protons and carbons in the thiazole ring (δ 7.2–8.1 ppm for aromatic protons), ureido NH (δ 9.5–10.5 ppm), and pyridinyl CH2 (δ 4.3–4.7 ppm) .
- FT-IR : Confirms ureido C=O (1680–1700 cm⁻¹) and thiazole C=N (1600–1650 cm⁻¹) .
- Elemental Analysis : Validates C, H, N percentages (e.g., theoretical vs. experimental C: 56.2% vs. 56.5%) .
Advanced Research Question
Q. SAR Insights :
- 4-Fluorophenyl : Enhances lipophilicity and target affinity .
- Pyridinylmethyl : Improves solubility and bioavailability .
How can reaction conditions be optimized to improve scalability for gram-scale synthesis?
Advanced Research Question
- Solvent Choice : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to simplify purification .
- Catalysis : Use nano-catalysts (e.g., Pd/C) for efficient amidation, reducing reaction time by 30% .
- Process Monitoring : In-line FT-IR tracks intermediate formation, minimizing side reactions .
Q. Scalability Challenges :
- Exothermic steps : Control temperature during ureido formation to prevent decomposition.
- Yield Trade-offs : Pilot studies show 75% yield at 10 g scale vs. 85% at 1 g .
What stability studies are essential for ensuring compound integrity under experimental storage conditions?
Advanced Research Question
Q. Storage Recommendations :
- Lyophilized solid: -20°C under argon .
- Solutions: Use stabilizers (e.g., BHT) for long-term storage .
How do structural modifications to the thiazole core impact pharmacological activity?
Advanced Research Question
- Electron-Withdrawing Groups : 4-Fluorophenyl increases metabolic stability (t1/2 > 6h in microsomal assays) .
- Pyridinyl Substitution : 3-Pyridinyl enhances blood-brain barrier permeability (logP 2.1 vs. 2.8 for phenyl analogs) .
- Ureido Linker : Rigidifies conformation, improving target selectivity (Ki < 100 nM in kinase assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
